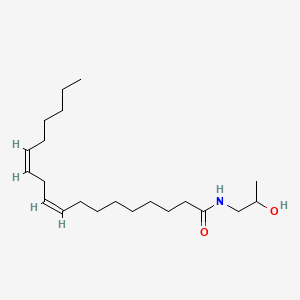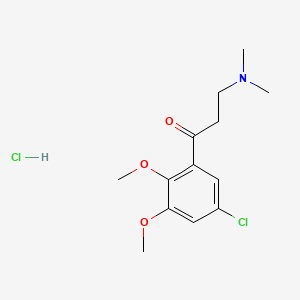
3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylaminophenyl group, an isoxazoline ring, and a phosphonic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide typically involves multiple steps, starting with the formation of the isoxazoline ring. One common method is the cyclization of an appropriate nitrile oxide with an alkene. The dimethylaminophenyl group can be introduced through a substitution reaction, and the phosphonic acid moiety is often added via a phosphorylation reaction. The final product is then converted to its hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylaminophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- Dimethyl (substituted phenyl) (phenylamino)methyl) phosphonates
- Isonicotinic acid [1-(4-dimethylaminophenyl) methylidene]hydrazide
Uniqueness
3-(4-Dimethylaminophenyl)-2-isoxazolin-5-ylphosphonic acid hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
125674-86-4 |
|---|---|
Fórmula molecular |
C11H16BrN2O4P |
Peso molecular |
351.13 g/mol |
Nombre IUPAC |
[3-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid;hydrobromide |
InChI |
InChI=1S/C11H15N2O4P.BrH/c1-13(2)9-5-3-8(4-6-9)10-7-11(17-12-10)18(14,15)16;/h3-6,11H,7H2,1-2H3,(H2,14,15,16);1H |
Clave InChI |
DJTYTFIEYAEVOD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NOC(C2)P(=O)(O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


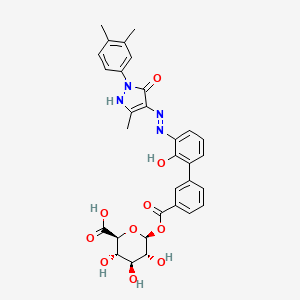
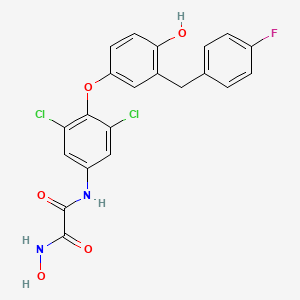
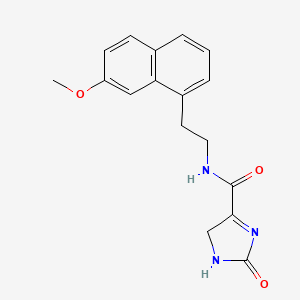

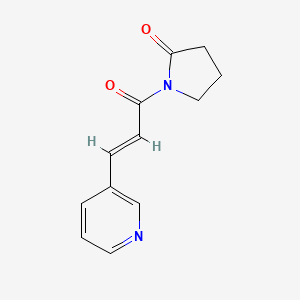
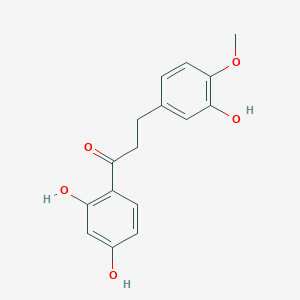
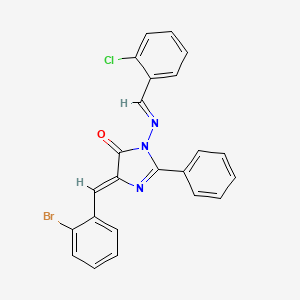
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

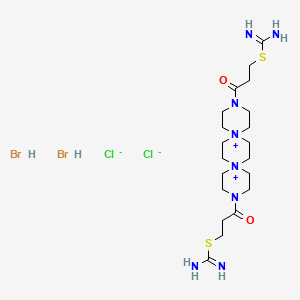

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
